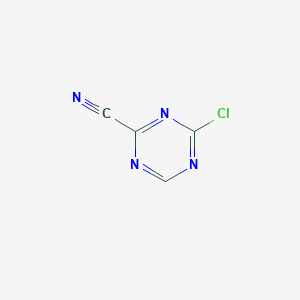
4-Chloro-1,3,5-triazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1,3,5-triazine-2-carbonitrile is a chemical compound belonging to the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-1,3,5-triazine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with sodium cyanide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile, and the temperature is maintained at around 0-5°C to ensure the desired product formation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1,3,5-triazine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: While less common, oxidation and reduction reactions can also be performed on this compound under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, the reaction with an amine can yield a substituted triazine derivative, while oxidation may produce a triazine oxide .
Applications De Recherche Scientifique
4-Chloro-1,3,5-triazine-2-carbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-1,3,5-triazine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Another triazine derivative with similar reactivity but different applications, primarily used in the production of herbicides.
2-Amino-4,6-dichloro-1,3,5-triazine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-Chloro-1,3,5-triazine-2-carbonitrile stands out due to its unique combination of a chloro and a cyano group, which imparts distinct reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of a wide range of compounds .
Propriétés
Formule moléculaire |
C4HClN4 |
|---|---|
Poids moléculaire |
140.53 g/mol |
Nom IUPAC |
4-chloro-1,3,5-triazine-2-carbonitrile |
InChI |
InChI=1S/C4HClN4/c5-4-8-2-7-3(1-6)9-4/h2H |
Clé InChI |
SOYLOQRJEHPGDM-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=NC(=N1)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


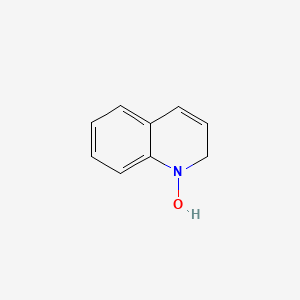

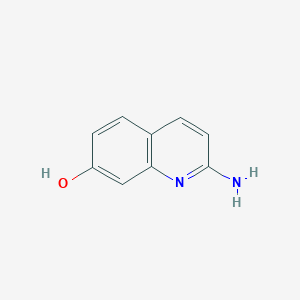
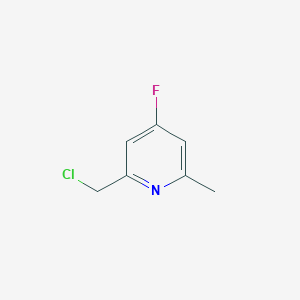

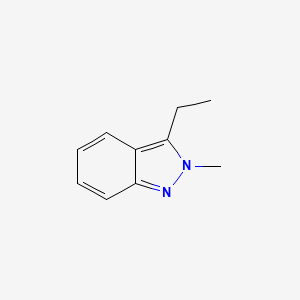

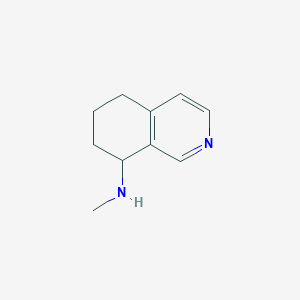
![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11921999.png)

![2-methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11922012.png)
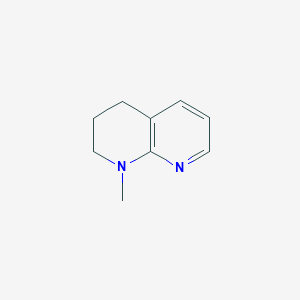

![Pyrazolo[1,5-a]pyrimidine-3,7-diamine](/img/structure/B11922030.png)
